4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is a chemical compound that features a benzonitrile group substituted with a 5-bromo-2-formyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(5-Bromo-2-carboxy-4-imidazolyl)benzonitrile.
Reduction: 4-(5-Bromo-2-formyl-4-imidazolyl)benzylamine.
Substitution: 4-(5-Azido-2-formyl-4-imidazolyl)benzonitrile or 4-(5-Mercapto-2-formyl-4-imidazolyl)benzonitrile.
Scientific Research Applications
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-methoxy-1H-imidazol-1-yl)benzonitrile: Similar structure but with a methoxy group instead of a formyl group.
4-Formylbenzonitrile: Lacks the imidazole ring but contains the formyl and nitrile groups.
Uniqueness
4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of both the bromo and formyl groups on the imidazole ring, which can significantly influence its reactivity and binding properties in various applications.
Properties
Molecular Formula |
C11H6BrN3O |
---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
4-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-3-1-7(5-13)2-4-8/h1-4,6H,(H,14,15) |
InChI Key |
NSXJZLFBWALIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.